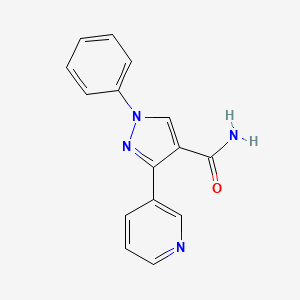

1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c16-15(20)13-10-19(12-6-2-1-3-7-12)18-14(13)11-5-4-8-17-9-11/h1-10H,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJAZTHCXKECKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-388278 involves multiple steps, including the coupling of specific bioactive molecules with targeting moieties. The reaction conditions typically involve the use of solvents like dichloromethane and methanol, along with reagents such as hydroxypropyl methylcellulose and pluronic F-127 . The process may also involve supercritical fluid crystallization to enhance the stability and bioavailability of the compound .

Industrial Production Methods

Industrial production of WAY-388278 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques like supercritical fluid crystallization are employed to produce the compound with consistent quality and enhanced bioavailability .

Chemical Reactions Analysis

Types of Reactions

WAY-388278 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

Substitution: WAY-388278 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of oxides, while reduction may result in the formation of reduced derivatives of WAY-388278.

Scientific Research Applications

Biological Activities

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been studied for its potential pharmacological properties, particularly in the context of cancer treatment and other therapeutic areas:

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, molecular docking studies indicated that it exhibits strong binding affinity to estrogen receptors, suggesting potential use in breast cancer therapy. The binding affinity was reported at −10.61 kcal/mol with a Ki value of 16.71 nM, indicating significant inhibitory potential against estrogen receptor alpha (Erα) .

Anti-inflammatory Properties

Research has also suggested that derivatives of pyrazole compounds can exhibit anti-inflammatory effects. The presence of the pyridine moiety may enhance these properties, making it a candidate for developing anti-inflammatory drugs .

Applications in Medicinal Chemistry

Given its biological activities, this compound can be utilized in various medicinal chemistry applications:

Drug Development

The compound serves as a scaffold for synthesizing new derivatives with enhanced bioactivity. Modifications to the structure can lead to compounds with improved efficacy and reduced toxicity profiles. This is particularly relevant in the development of selective estrogen receptor modulators (SERMs) for treating hormone-dependent cancers .

Screening Compounds

Due to its unique structure, it is often included in compound libraries for high-throughput screening in drug discovery programs targeting various diseases, including cancer and inflammatory conditions .

Agrochemical Applications

The compound's structural features may also lend themselves to applications in agrochemistry:

Pesticide Development

Research into similar pyrazole derivatives has shown promise as effective pesticides due to their ability to disrupt biological processes in pests. The incorporation of the pyridine ring could enhance the selectivity and effectiveness of such agrochemicals .

Material Science Applications

In material science, compounds like this compound can be explored for their potential use in:

Organic Electronics

The electronic properties of pyrazole derivatives make them suitable candidates for organic semiconductors and photovoltaic applications. Their ability to form stable thin films can be advantageous in developing organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism of action of WAY-388278 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical reactions. These interactions can modulate various physiological processes, making WAY-388278 a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally analogous pyrazole-4-carboxamides from , which share the core scaffold but differ in substituents:

Key Observations :

- Halogenation : Chlorine substituents (e.g., in and ) increase molecular weight and may enhance binding to hydrophobic enzyme pockets, but they also raise toxicity risks .

Physical and Spectroscopic Properties

Data from and allow direct comparisons of melting points and synthetic yields:

Key Observations :

- The target compound’s discontinued status contrasts with the higher yields (60–80%) of trifluoromethyl-substituted analogs in , suggesting synthetic inefficiencies or purification challenges .

- Melting points for trifluoromethyl analogs exceed 190°C, indicative of strong intermolecular forces (e.g., hydrogen bonding via carboxamide), which may be less pronounced in the target compound due to the absence of electron-withdrawing groups .

Biological Activity

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

The compound's chemical properties are summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂N₄O |

| Molecular Weight | 264.29 g/mol |

| CAS Number | 882231-15-4 |

| IUPAC Name | 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and related pyrazole derivatives. Notably, compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes key findings from recent research:

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 2.43–7.84 | Microtubule destabilization |

| 1-(2-hydroxyphenyl)-3-(pyridin-3-yl)-1H-pyrazole | HepG2 | 4.98–14.65 | Induction of apoptosis |

In a study focused on microtubule assembly inhibition, several pyrazole derivatives demonstrated significant effects at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The following table presents data on the anti-inflammatory activity of selected pyrazole derivatives:

| Compound | COX Enzyme | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-3-(pyridin-3-yl)-1H-pyrazole | COX-2 | 0.02–0.04 | High |

| Other derivatives | COX-1/COX-2 | Variable | Varies |

These compounds exhibited high selectivity for COX-2 over COX-1, suggesting their potential for therapeutic use with reduced gastrointestinal side effects .

Study on Anticancer Activity

A comprehensive study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against MDA-MB-231 cells. The results indicated that these compounds could induce apoptosis through caspase activation and cell cycle arrest .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, the compound was tested in vitro for its ability to inhibit COX enzymes. The results showed that it significantly reduced inflammation markers in cell cultures, supporting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves nucleophilic substitution and condensation reactions. Key parameters include temperature control (e.g., maintaining 60–80°C during coupling steps) and pH adjustment (e.g., neutral to mildly basic conditions for carboxamide formation). Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) enhances purity. Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC minimizes side products .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and carboxamide linkage.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays:

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, HER2) due to the pyridine moiety’s potential to coordinate with ATP-binding sites.

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or Alamar Blue assays.

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Inquiries

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding poses in kinase domains, focusing on hydrogen bonds between the carboxamide group and catalytic lysine residues.

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS).

- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at the active site .

Q. How to design structure-activity relationship (SAR) studies focusing on the pyridine and phenyl substituents?

- Methodological Answer :

- Vary substituents : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF) or electron-donating (e.g., -OCH) groups on the phenyl ring.

- Pyridine substitution : Replace pyridin-3-yl with pyridin-4-yl or isosteres (e.g., pyrimidine) to assess steric/electronic effects.

- Assay comparators : Use SPR or ITC to quantify binding affinity changes and correlate with computational predictions .

Q. How to resolve contradictions between solubility data and observed bioactivity in preclinical models?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based formulations.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What advanced techniques can elucidate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS/MS.

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C).

- Differential scanning calorimetry (DSC) : Identify polymorphic transitions affecting shelf life .

Q. How to design enantioselective synthesis routes for chiral derivatives of this compound?

- Methodological Answer :

- Chiral catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) during pyrazole ring formation.

- Enzymatic resolution : Lipases or esterases to separate enantiomers via selective hydrolysis.

- Chiral chromatography : Confirm enantiomeric excess (ee) using HPLC with chiral stationary phases (e.g., amylose derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.